molecular formula C7H9IN2O B13146707 3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

Cat. No.: B13146707
M. Wt: 264.06 g/mol
InChI Key: AOLHUUGKLOZAMG-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is a heterocyclic compound that features a unique structure combining a pyrrole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an appropriate hydrazine derivative, followed by iodination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is unique due to the presence of the iodine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

InChI

InChI=1S/C7H9IN2O/c1-4-6(8)7-5(11)2-3-10(7)9-4/h5,11H,2-3H2,1H3

InChI Key

AOLHUUGKLOZAMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(C2=C1I)O

Origin of Product

United States

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